4-(Dichloromethyl)benzonitrile

Catalog No.
S1897487
CAS No.
74231-65-5
M.F
C8H5Cl2N
M. Wt
186.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dichloromethyl)benzonitrile

CAS Number

74231-65-5

Product Name

4-(Dichloromethyl)benzonitrile

IUPAC Name

4-(dichloromethyl)benzonitrile

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

InChI

InChI=1S/C8H5Cl2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H

InChI Key

NMXMVMJWZDVFMH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)C(Cl)Cl

4-(Dichloromethyl)benzonitrile is a chemical compound with the molecular formula C8_8H6_6Cl2_2N. It features a benzene ring substituted with both a dichloromethyl group and a nitrile group. The presence of two chlorine atoms on the methylene carbon enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound is typically encountered as a colorless to light yellow liquid or solid, depending on its purity and temperature.

There is no known mechanism of action associated with 4-(Dichloromethyl)benzonitrile as its biological activity has not been explored in detail [].

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling the compound [].
  • Working in a well-ventilated area to avoid inhalation.
  • Proper storage and disposal following hazardous waste regulations [].
Due to the electrophilic nature of the dichloromethyl group. Key reactions include:

  • Nucleophilic Substitution: The dichloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amines or ethers.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Coupling Reactions: It can participate in coupling reactions, particularly with organometallic reagents, to form biaryl compounds.

Several methods exist for synthesizing 4-(dichloromethyl)benzonitrile:

  • Chloromethylation of Benzenes: The compound can be synthesized by chloromethylating benzonitrile using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.
  • Direct Halogenation: Direct halogenation of 4-bromobenzonitrile with chlorine gas under controlled conditions can yield 4-(dichloromethyl)benzonitrile.
  • From 4-(Chloromethyl)benzonitrile: A precursor compound, 4-(chloromethyl)benzonitrile, can be treated with thionyl chloride to introduce additional chlorine atoms.

4-(Dichloromethyl)benzonitrile has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes.
  • Material Science: Used in the production of polymers and resins due to its reactive functional groups.
  • Fluorescent Dyes: It can be utilized in the synthesis of fluorescent brighteners that are employed in detergents and plastics.

Several compounds share structural similarities with 4-(dichloromethyl)benzonitrile. The following table highlights these compounds and their unique characteristics:

Compound NameMolecular FormulaUnique Features
4-(Chloromethyl)benzonitrileC8_8H6_6ClNContains one chlorine atom; used as a precursor
4-(Bromomethyl)benzonitrileC8_8H6_6BrNBromine instead of chlorine; different reactivity
1-(Chloromethyl)-3-methylbenzeneC9_9H9_9ClMethyl substitution at position 3 alters properties
4-(Trifluoromethyl)benzonitrileC8_8H5_5F3_3NTrifluoromethyl group increases lipophilicity
4-AminobenzonitrileC7_7H6_6N2_2Amino group introduces basicity and potential bioactivity

Uniqueness

The uniqueness of 4-(dichloromethyl)benzonitrile lies in its dual halogenation which enhances its electrophilic character compared to its analogs. This property allows it to serve as a versatile intermediate for various synthetic pathways that require highly reactive substrates.

XLogP3

2.8

Wikipedia

4-(dichloromethyl)benzonitrile

Dates

Last modified: 08-16-2023

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